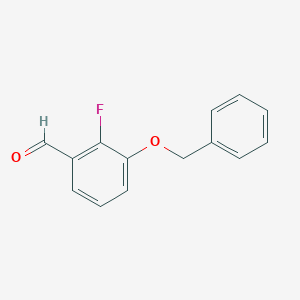

3-Benzyloxy-2-fluorobenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

Synthesis Approach : The synthesis of related fluorobenzaldehydes involves steps like condensation reactions and methyloxime derivatives utilization. For instance, o-fluorobenzaldehydes react with hydrazine for indazole synthesis, highlighting a method potentially adaptable for 3-Benzyloxy-2-fluorobenzaldehyde (Lukin et al., 2006).

Catalytic Processes : Palladium-catalyzed ortho-bromination is used in synthesizing substituted benzaldehydes, which may be relevant for producing 3-Benzyloxy-2-fluorobenzaldehyde variants (Dubost et al., 2011).

Molecular Structure Analysis

- Spectroscopic Analysis : Studies on fluorobenzaldehydes using Fourier Transform Microwave Spectroscopy provide insights into molecular structures, rotamer orientations, and bond lengths, which are crucial for understanding 3-Benzyloxy-2-fluorobenzaldehyde's molecular structure (Sun et al., 2018).

Chemical Reactions and Properties

- Reaction Pathways : Investigations into reactions of similar benzaldehydes with various reactants, like alkynes and alkenes, reveal insights into potential reaction pathways and product formation for 3-Benzyloxy-2-fluorobenzaldehyde (Kokubo et al., 1999).

Physical Properties Analysis

- Structural Transformations : Studies on fluorobenzaldehydes under cryogenic conditions offer insights into conformational compositions and phase transformations, relevant for understanding 3-Benzyloxy-2-fluorobenzaldehyde's physical behavior (Ildız et al., 2018).

Chemical Properties Analysis

- Catalyzed Reactions : The catalyzed reactions of benzaldehydes with reagents like In(OTf)3, leading to the formation of ethers and thioethers, demonstrate the reactivity of compounds structurally related to 3-Benzyloxy-2-fluorobenzaldehyde (Prajapati et al., 2019).

Applications De Recherche Scientifique

pH Sensor Development : A study by Saha et al. (2011) developed a new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), as a highly selective and sensitive fluorescent pH sensor.

Synthesis of Benzylidene-oxaindolizidines : A study by Möhrle et al. (2003) demonstrated the synthesis of benzylidene-oxaindolizidines and analyzed the crystal structure of these compounds.

Preparation of Ortho-Alkoxybenzaldehydes : Research by Engle et al. (2015) developed a three-step procedure for preparing ortho-alkoxybenzaldehydes from ortho-fluorobenzaldehydes for use in olefin metathesis catalysts.

Rotamer Analysis : A study by Sun et al. (2018) investigated the rotamers of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, showing bond length alternation in the benzene ring.

Synthesis of Fluorinated 1,5-Benzothiazepines : Research by Jagadhani et al. (2015) synthesized fluorinated 1,5-benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde and hydroxy acetophenones.

Indazole Synthesis : A study by Lukin et al. (2006) developed a new practical synthesis of indazoles by condensing o-fluorobenzaldehydes.

Pharmaceutical Applications : Research by St-Jean et al. (2018) optimized reaction conditions to produce 3-fluoro-2-formylphenylboronic acid efficiently for pharmaceutical applications.

Fluorinated Microporous Polyaminals : A study by Li et al. (2016) synthesized fluorinated microporous polyaminals for adsorption of carbon dioxide and selectivities over nitrogen and methane.

Safety And Hazards

The safety data sheet for this compound indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

2-fluoro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERGBECELFZROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340073 | |

| Record name | Benzaldehyde, 2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-2-fluorobenzaldehyde | |

CAS RN |

103438-90-0 | |

| Record name | Benzaldehyde, 2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

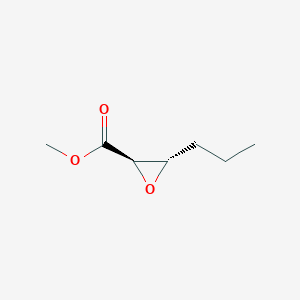

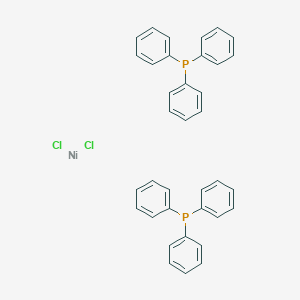

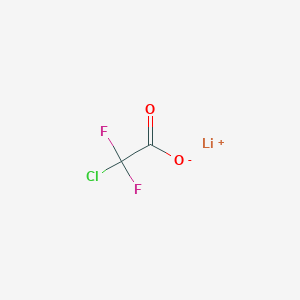

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)